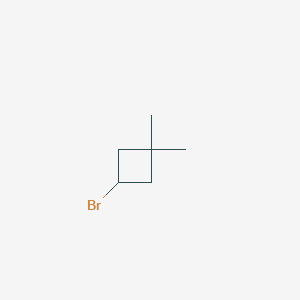

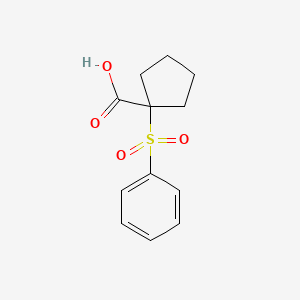

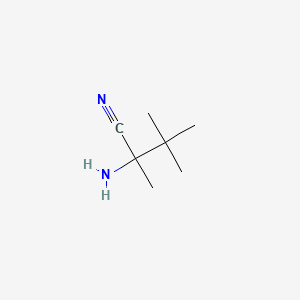

![molecular formula C7H5BrN2O2 B1285436 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1245708-13-7](/img/structure/B1285436.png)

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a compound that is part of a broader class of heterocyclic compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthesis methods that could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, involves [3+2] cycloaddition reactions with alkenes, leading to a variety of products including 3-vinyloxazolines and isoxazoline N-oxides . Another approach reported is the synthesis of a substituted 6H-pyrido[2,3:5,6][1,3]oxazino[3,4-a]indole ring system, which is achieved through cyclization from an indoline precursor with aldehydes or ketones followed by oxidative re-aromatization . These methods could potentially be adapted for the synthesis of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using crystallographic techniques . The crystal structure determination provides insights into the molecular geometry and conformation of the bicyclic ring system, which is crucial for understanding the reactivity and interaction of these molecules. This information can be valuable when considering the molecular structure of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

Chemical Reactions Analysis

Although the specific chemical reactions of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one are not detailed in the provided papers, the general reactivity of brominated heterocycles and oxazine derivatives can be inferred. Brominated compounds are often used in further substitution reactions due to the relative ease with which the bromine atom can be displaced by nucleophiles . Oxazine rings, being heterocyclic structures containing nitrogen and oxygen, can participate in a variety of chemical transformations, including ring-opening reactions and electrophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be speculated based on the properties of structurally similar compounds. For instance, the crystal structure analysis of a related oxazine provides data on the unit cell dimensions and molecular geometry, which can influence the compound's solubility, melting point, and stability . The presence of a bromine atom in the molecule suggests that it would have a relatively high molecular weight and could be reactive towards nucleophilic substitution reactions .

作用機序

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various types of tumors .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs . They bind to these receptors, preventing their activation and subsequent signal transduction .

Biochemical Pathways

The FGFR signaling pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

特性

IUPAC Name |

6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSUNEUWRUJCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)N=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579706 |

Source

|

| Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

CAS RN |

1245708-13-7 |

Source

|

| Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

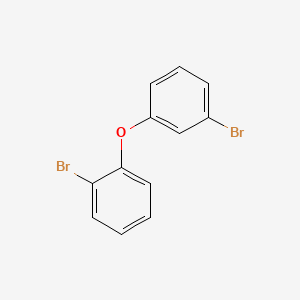

![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

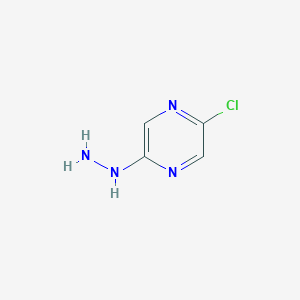

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)